molecular formula C16H18N2O2 B2969925 N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide CAS No. 1235619-83-6

N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide

Cat. No.: B2969925
CAS No.: 1235619-83-6
M. Wt: 270.332
InChI Key: OLCBEFOBBXCUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new quinoline-based derivatives with potential biological activities.

    Biology: It can be employed in studies investigating the biological activities of quinoline derivatives, such as their antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting various diseases, including infections and cancers.

    Industry: It can be used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide is likely related to its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, they may interact with other cellular targets, such as enzymes and receptors, to exert their biological effects .

Comparison with Similar Compounds

N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the quinoline moiety with a cyclobutanecarboxamide group, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

N-(2-quinolin-8-yloxyethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(13-5-1-6-13)18-10-11-20-14-8-2-4-12-7-3-9-17-15(12)14/h2-4,7-9,13H,1,5-6,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCBEFOBBXCUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.